rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride

Description

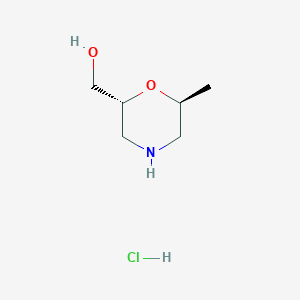

rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride is a morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound features a methyl group at the 6-position and a hydroxymethyl (-CH2OH) group at the 2-position of the morpholine ring, with the hydrochloride salt enhancing its solubility and stability.

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

[(2R,6S)-6-methylmorpholin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |

InChI Key |

NQEYVMOMNKFAEY-RIHPBJNCSA-N |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)CO.Cl |

Canonical SMILES |

CC1CNCC(O1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Stereochemical Considerations

The target compound features a morpholine core with a hydroxymethyl group at the 2-position and a methyl group at the 6-position, adopting the rel-(2R,6S) configuration. The hydrochloride salt enhances stability and solubility, necessitating precise control during neutralization and salt formation. Key challenges include:

Synthetic Pathways

Ring-Closing Strategies

Ethanolamine Cyclization

A common approach involves cyclizing ethanolamine derivatives. For example, N-(2-hydroxyethyl)-2-methylaziridine undergoes acid-catalyzed ring expansion in the presence of HCl to form the morpholine backbone. The methyl group is introduced via alkylation of a precursor amine:

$$

\text{(2-Methylaziridin-1-yl)methanol} + \text{HCl} \xrightarrow{\text{H}_2\text{O}} \text{rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride}

$$

This method yields the rel-configuration as a racemic mixture due to non-stereoselective cyclization.

Reductive Amination

Condensation of 2-amino-1-(methylamino)ethanol with formaldehyde under reductive conditions (NaBH₃CN, HCl) forms the morpholine ring while installing the hydroxymethyl group:

$$

\text{2-Amino-1-(methylamino)ethanol} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{rel-((2R,6S)-6-methylmorpholin-2-yl)methanol}

$$

The reaction proceeds via an imine intermediate, with HCl added post-synthesis to form the hydrochloride salt.

Functional Group Interconversion

Hydroxymethyl Group Installation

The hydroxymethyl group is introduced via ketone reduction or epoxide ring-opening :

- Ketone Reduction : Oxidation of a secondary alcohol to a ketone (e.g., using PCC), followed by stereoselective reduction with NaBH₄ or L-Selectride.

- Epoxide Ring-Opening : Reaction of a morpholine-derived epoxide with water or methanol under acidic conditions.

Methyl Group Introduction

The 6-methyl group is installed via:

Stereochemical Control

Racemic Synthesis

Most industrial routes produce the rel-configuration as a racemic mixture due to the absence of chiral catalysts. For example, the Pauson-Khand reaction of enynes generates bicyclic intermediates that are hydrogenated to yield racemic morpholines. Enzymatic resolution (e.g., using lipases) can separate enantiomers post-synthesis.

Diastereoselective Methods

Chiral auxiliaries or catalysts enable stereocontrol:

Salt Formation and Purification

The free base is treated with HCl gas in anhydrous ethanol or MTBE to precipitate the hydrochloride salt. Key parameters include:

Industrial-Scale Optimization

Process Intensification

Analytical Characterization

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.5% (area normalization) |

| Melting Point | DSC | 158–160°C (decomposition) |

| Stereochemistry | Chiral HPLC | rel-(2R,6S) ≥99:1 dr |

| Water Content | Karl Fischer | ≤0.2% w/w |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active morpholine derivatives.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry:

- Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride with related compounds:

Key Observations:

- Morpholine vs. Piperidine/Pyran Systems: The morpholine ring in the target compound provides distinct electronic and steric properties compared to piperidine (e.g., cis,rel-(2R,4R)-2,4-dimethylpiperidine HCl) or tetrahydropyran derivatives (e.g., rel-(2R,4R,6S)-6-methyl-2,4-diphenyltetrahydropyran) .

- Functional Group Impact : The hydroxymethyl group in the target compound contrasts with Amorolfine’s bulky tert-pentylphenyl substituent, which contributes to Amorolfine’s lipophilicity and antifungal activity . The carboxylic acid in rel-(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid HCl may limit membrane permeability compared to the hydroxymethyl group .

- Pharmacological Relevance: Mefloquine HCl’s quinoline core and trifluoromethyl groups confer antimalarial activity, while the target compound’s simpler structure may offer advantages in synthetic accessibility and derivatization .

Research and Development Implications

- Drug Design: The hydroxymethyl group’s polarity may improve aqueous solubility compared to methyl or tert-pentylphenyl substituents, making the compound a candidate for intravenous formulations.

- Biological Activity : Structural analogs like Amorolfine HCl highlight the importance of substituent bulk for antifungal activity. The target compound’s smaller size may allow penetration into hydrophilic biological targets .

- Derivatization Potential: The hydroxymethyl group can be esterified or oxidized, enabling further functionalization for structure-activity relationship (SAR) studies .

Q & A

Q. What are the key considerations for characterizing the stereochemistry of rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride?

- Methodological Answer : To determine stereochemical configuration, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) paired with polarimetric detection. Compare retention times and optical rotation values against known standards. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can resolve spatial proximity of protons in the morpholine ring, confirming the (2R,6S) configuration. For absolute configuration, single-crystal X-ray diffraction is definitive but requires high-purity crystals .

Q. How can researchers ensure the stability of this compound under experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH Sensitivity : Monitor degradation via HPLC in buffered solutions (pH 1–12) at 25°C and 40°C.

- Light Sensitivity : Expose samples to UV/visible light (ICH Q1B guidelines) and track degradation products.

Storage recommendations: Store at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation and hygroscopic degradation .

Q. What analytical techniques are optimal for quantifying impurities in this compound?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and tandem mass spectrometry (LC-MS/MS) for high sensitivity. Reference impurity standards (e.g., des-methyl analogs or hydroxylated byproducts) should be synthesized or sourced from certified providers (e.g., LGC Standards). For non-volatile impurities, ion chromatography coupled with charged aerosol detection (CAD) is effective .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Molecular dynamics simulations can model conformational flexibility and identify dominant rotamers. If experimental NOESY data conflict with computational predictions, re-evaluate solvent effects or consider dynamic averaging in NMR spectra .

Q. What strategies are recommended for optimizing the enantioselective synthesis of this compound?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral oxazaborolidine catalysts for stereocontrol during morpholine ring formation.

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers in racemic mixtures.

- Crystallization-Induced Diastereomer Transformation (CIDT) : Introduce a chiral auxiliary (e.g., tartaric acid) to enhance diastereomeric excess before HCl salt formation .

Q. How should researchers address discrepancies in biological activity data across different batches?

- Methodological Answer :

- Batch Analysis : Conduct high-resolution mass spectrometry (HRMS) and 2D-NMR to identify trace impurities (e.g., residual solvents or diastereomers).

- Bioactivity Correlation : Use multivariate regression to link impurity profiles (via PCA of LC-MS data) to biological readouts (e.g., IC50 values).

- Stability-Indicating Assays : Validate assays under stressed conditions (e.g., oxidative, thermal) to isolate degradation products affecting activity .

Q. What methodologies are suitable for studying the compound's interaction with biological targets at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Cryo-EM or X-Ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding motifs .

Key Notes

- Advanced Techniques : Emphasis on resolving data contradictions (e.g., stereochemical conflicts) and optimizing synthesis/analysis.

- Methodological Rigor : Answers integrate multi-technique validation and computational approaches for academic reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.